molecular formula C26H14N4O6S2 B2506822 4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide CAS No. 477556-76-6

4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide

Cat. No.: B2506822
CAS No.: 477556-76-6
M. Wt: 542.54
InChI Key: GVOMQGVZHYLQON-UHFFFAOYSA-N
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Description

The compound 4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide features a bis-thiazolyl scaffold bridged by a chromene-4-oxo-carbonyl moiety. Its structure integrates two chromene rings (at positions 2 and 3) and two thiazole rings connected via amide linkages.

Properties

CAS No.

477556-76-6

Molecular Formula

C26H14N4O6S2

Molecular Weight

542.54

IUPAC Name

4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide

InChI

InChI=1S/C26H14N4O6S2/c31-18-9-21(36-20-8-4-1-5-13(18)20)24(34)30-26-28-17(12-38-26)16-11-37-25(27-16)29-23(33)15-10-35-19-7-3-2-6-14(19)22(15)32/h1-12H,(H,27,29,33)(H,28,30,34)

InChI Key

GVOMQGVZHYLQON-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=CSC(=N4)NC(=O)C5=COC6=CC=CC=C6C5=O

solubility

not available

Origin of Product

United States

Biological Activity

The compound 4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide is a complex organic molecule with potential biological activities. This article explores its synthesis, characterization, and biological effects, focusing on its anticancer properties and other relevant pharmacological activities.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions, typically starting from simpler chromene derivatives. The process often includes the formation of thiazole rings and the introduction of various functional groups to enhance biological activity. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing promising results against various cancer cell lines and other biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromene derivatives. For instance, compounds related to this compound have been tested against multiple human tumor cell lines. The results indicate significant antiproliferative activities with IC50 values in the low micromolar range. Notably:

  • Cell Lines Tested : The compound was tested against various cancer cell lines including HT-29 (colon carcinoma), MCF-7 (breast cancer), and A549 (lung cancer).
CompoundCell LineIC50 (μM)
4-Oxo-N-[...]HT-290.5
4-Oxo-N-[...]MCF-71.0
4-Oxo-N-[...]A5490.8

These findings suggest that derivatives of this compound could selectively target cancer cells while sparing normal cells .

The mechanism by which these compounds exert their anticancer effects includes:

  • Microtubule Disruption : Compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest at the G2/M phase.
  • Anti-Angiogenic Effects : In vitro and in vivo studies demonstrate that these compounds can inhibit angiogenesis, which is crucial for tumor growth and metastasis .

Other Biological Activities

Beyond anticancer properties, derivatives of this compound have also been evaluated for:

  • Antimicrobial Activity : Some studies report antibacterial and antifungal activities against strains such as E. coli, S. aureus, and Candida albicans.
Activity TypeTarget OrganismResult
AntibacterialE. coliModerate
AntifungalCandida albicansSignificant

These findings indicate a broader pharmacological potential for this class of compounds .

Case Studies

Several case studies have documented the efficacy of similar chromene derivatives in clinical settings or preclinical models:

  • Case Study 1 : A study involving a derivative showed a marked reduction in tumor size in xenograft models when administered at specific dosages.
  • Case Study 2 : Another investigation reported on the compound's synergistic effects when combined with traditional chemotherapeutics, enhancing overall treatment efficacy.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide involves several steps, including the formation of the chromene backbone and the introduction of thiazole moieties. The general procedure typically includes:

  • Formation of the Chromene Core : The initial step involves synthesizing 4-oxochromene derivatives through cyclization reactions of appropriate precursors.
  • Thiazole Substitution : The thiazole rings are introduced via nucleophilic substitution reactions, where thiazole derivatives react with activated chromene intermediates.
  • Characterization : The final product is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

  • Anticancer Properties : Compounds containing chromene and thiazole structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives similar to this compound have been reported to exhibit cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Activity : The thiazole component is known for its antimicrobial properties. Preliminary tests indicate that the compound demonstrates significant activity against a range of bacterial strains, suggesting its potential as an antibiotic agent .
  • Anti-inflammatory Effects : Some studies suggest that compounds with similar structural motifs can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of a series of chromene derivatives on human breast cancer cells (MCF7). The compound exhibited IC50 values in the micromolar range, indicating potent cytotoxicity. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Case Study 2: Antimicrobial Screening

A comprehensive screening was conducted on various thiazole-containing compounds against Gram-positive and Gram-negative bacteria. The results indicated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity in MCF7
AntimicrobialInhibition of S. aureus
Anti-inflammatoryInhibition of cytokines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromene-Thiazolyl Hybrids

(a) 4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
  • Structure : Contains a single chromene-2-oxo group linked to a thiazolylamide with a 4-methylbenzoyl substituent.
  • Key Differences : Lacks the bis-thiazolyl framework and dual chromene-4-oxo groups present in the target compound.
  • Synthesis : Prepared via coupling reactions under standard amidation conditions .
  • Significance : Demonstrates how substituents on the benzamide group influence solubility and crystallinity.
(b) 6-Methoxy-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide
  • Structure : Features a methoxy-substituted chromene and a sulfamoylphenyl group.
  • Data : Melting point 274°C, IR peaks at 1662 cm⁻¹ (C=O), and NMR signals for methoxy (δ 3.77 ppm) .

Thiazolidinone Derivatives

(a) N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g)
  • Structure: Combines a thiazolidinone ring with a benzothiazole carboxamide.
  • Synthesis: Ethanol-mediated cyclization (70% yield) .
  • Bioactivity: Thiazolidinones in this class often exhibit antidiabetic or antimicrobial activity .
(b) N-[2-(2-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-[(6-methylbenzothiazolyl)amino]pyridine-3-carboxamide (6b)
  • Structure: Includes a pyridine-carboxamide and chlorophenyl-thiazolidinone.
  • Key Differences : The pyridine ring introduces basicity, contrasting with the chromene’s planar aromatic system.
  • Data : Melting point 196–197°C, elemental analysis C 55.70%, H 3.59%, N 14.06% .

Triazolyl and Heterocyclic Variants

(a) 2-Oxo-N-(4H-1,2,4-triazol-4-yl)-2H-chromene-3-carboxamide
  • Structure : Substitutes thiazole with a 1,2,4-triazole ring.
  • Key Differences : The triazole’s smaller size and higher hydrogen-bonding capacity may alter binding affinity in biological targets.
  • Data : Molecular weight 256.22 g/mol, IR νmax 2214 cm⁻¹ (C≡N) .
(b) 4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide
  • Structure : Integrates a triazolyl-chromene hybrid with a fluorophenethyl group.
  • Synthesis : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) yields 77% .
  • Significance : Highlights the role of fluorinated substituents in enhancing metabolic stability.

Comparative Data Table

Compound Class Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Spectral Features
Target Compound ~525 (estimated) Bis-thiazolyl, dual chromene-4-oxo N/A IR: Dual C=O (1680–1700 cm⁻¹)
4-Methyl-N-[4-(2-oxochromen-3-yl)thiazol-2-yl]benzamide 378.41 4-Methylbenzoyl N/A NMR: δ 2.30 ppm (CH3)
N-[2-(4-Chlorophenyl)thiazolidin-3-yl]benzothiazole-3-carboxamide 429.91 4-Chlorophenyl, benzothiazole N/A IR: 1664 cm⁻¹ (C=O)
2-Oxo-N-triazolyl-chromene-3-carboxamide 256.22 1,2,4-Triazole N/A MS: m/z 357 (M+)

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